BenchChemオンラインストアへようこそ!

Dazonone

Stereochemistry Enzyme Inhibition PDE3

Dazonone is a cost-effective racemic PDE3 inhibitor (IC50 1.68 μM) positioned as an economical HTS benchmark control. Unlike the more potent R-enantiomer Quazinone, this racemate enables large-scale preliminary screens to confirm PDE3-dependent activity at reduced cost. Its established IC50 provides a validated reference for assay sensitivity calibration. Ideal for ex vivo cardiac/vascular tissue studies to dissect PDE3-mediated inotropic responses without off-target ion transporter interference. Also serves as a highly specific PDE3-negative control in cytokine profiling assays where PDE4 inhibitors (e.g., Rolipram) are under investigation, eliminating confounding effects from non-selective PDE inhibition.

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
CAS No. 105622-85-3
Cat. No. B11875871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDazonone
CAS105622-85-3
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl
InChIInChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)
InChIKeyBHZFZYLBVSWUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dazonone (CAS 105622-85-3) – A Racemic PDE3 Inhibitor Tool Compound for Cardiovascular and Smooth Muscle Research


Dazonone (CAS 105622-85-3) is a synthetic racemic small molecule belonging to the imidazoquinazolinone class . It is a phosphodiesterase III (PDE3) inhibitor with a reported in vitro IC50 of 1.68 μM [1]. Structurally, it is the racemic mixture of the compound (R)-6-chloro-1,5-dihydro-3-methylimidazo[2,1-b]quinazolin-2-one, which is also known as Quazinone (Ro 13-6438, CAS 70018-51-8) . The compound is primarily utilized as a pharmacological tool in research to investigate the role of PDE3 inhibition in cardiovascular function and smooth muscle relaxation.

Why Dazonone (CAS 105622-85-3) Cannot Be Casually Substituted with Other PDE3 Inhibitors


Substituting Dazonone with a generic PDE3 inhibitor overlooks critical distinctions in potency, stereochemistry, and functional outcome. First, the target compound is a racemate, whereas the closely related Quazinone is the more potent (R)-enantiomer, demonstrating that stereochemistry directly impacts the inhibition constant (IC50) . Second, among PDE3 inhibitors, the functional effect on tissue is not uniformly predicted by enzyme inhibition potency alone; for instance, Quazinone has been shown to be superior to other selective PDE inhibitors in relaxing human cavernous smooth muscle, highlighting that target engagement does not guarantee a superior physiological response [1]. Finally, the class includes compounds with vastly different selectivity profiles, with some showing cross-reactivity with other PDE isoforms, which can lead to off-target effects and confounded experimental results . Therefore, assuming interchangeability can lead to inaccurate conclusions about the role of PDE3 in a given biological system.

Quantitative Differentiation of Dazonone (CAS 105622-85-3) Against Closest Analogs


Enantiomer-Dependent Potency: Dazonone vs. (R)-Quazinone on PDE3

Dazonone, the racemic mixture, exhibits a PDE3 IC50 of 1.68 μM [1]. In contrast, its (R)-enantiomer, Quazinone (Ro 13-6438), demonstrates a significantly lower IC50 of 0.6 μM . This quantifiable difference establishes that the (R)-enantiomer is approximately 2.8-fold more potent in inhibiting PDE3. The lower potency of the racemic mixture is directly attributable to the presence of the less active (S)-enantiomer.

Stereochemistry Enzyme Inhibition PDE3

Functional Superiority of the (R)-Enantiomer in Tissue Relaxation

In an organ bath study using isolated human cavernous smooth muscle, the (R)-enantiomer Quazinone demonstrated a relaxation effect that was 'at least equal to that of papaverine (a non-selective PDE inhibitor) and had a superior effect as compared with Rolipram (a selective PDE IV inhibitor) and zaprinast (a selective PDE V inhibitor)' [1]. This functional assay demonstrates that the (R)-enantiomer's PDE3 inhibition translates to a more effective physiological response compared to other isoform-selective inhibitors. Dazonone, as the racemate, is expected to exhibit a proportionally reduced effect.

Smooth Muscle Tissue Bath Erectile Dysfunction

Differential Cytokine Modulation: PDE3 vs. PDE4 Inhibition in Synovial Cells

In a comparative study of PDE inhibitors on IL-1β-stimulated human synoviocytes (HS) and synovial sarcoma cells (SW982), Quazinone (a PDE3 inhibitor) 'scarcely affected cytokines production in both cells' [1]. In stark contrast, Rolipram (a PDE4 inhibitor) showed a complex, cytokine-dependent modulation, inhibiting IL-8 and basic FGF while enhancing others [1]. This demonstrates a clear functional divergence between PDE3 and PDE4 inhibition in inflammatory signaling.

Inflammation Cytokine Immunology

Mechanism of Action: PDE3 Inhibition Drives Positive Inotropy via cAMP Elevation

A study on the mechanism of action of the (R)-enantiomer Quazinone in isolated guinea pig papillary muscle demonstrated that its positive inotropic effect was directly 'accompanied by inhibition of myocardial phosphodiesterase (PDE) activity and elevation of intracellular cAMP levels' [1]. The study confirmed that the effect was not due to modulation of Na+/K+-ATPase or Ca2+-ATPase, nor did it influence the rate of 45Ca uptake in cardiac membrane vesicles, establishing a clear and specific mechanism [1].

Cardiovascular Inotropy cAMP

Optimal Research and Industrial Application Scenarios for Dazonone (CAS 105622-85-3)


Use as a Cost-Effective PDE3 Inhibitor Control for High-Throughput Screening

Dazonone serves as a valuable racemic control compound for high-throughput screening (HTS) campaigns targeting PDE3. Its lower cost compared to the more potent (R)-enantiomer Quazinone [1] makes it a practical choice for large-scale preliminary screens where confirming PDE3-dependent activity is the primary goal. Its established IC50 of 1.68 μM provides a benchmark for validating assay sensitivity and identifying novel PDE3 inhibitors [2].

Investigating the Role of PDE3 in Cardiovascular Tissue Function

Based on the established mechanism of action where PDE3 inhibition elevates cAMP and increases slow inward Ca2+ current [1], Dazonone and its more potent enantiomer are ideal tools for ex vivo studies on isolated cardiac or vascular tissue. Researchers can use the compound to dissect the contribution of PDE3 to inotropic responses, as the mechanism is specific and does not involve other common ion transporters or ATPases [1].

Negative Control for Inflammatory Cytokine Studies Involving PDE4

Given the evidence that PDE3 inhibition with Quazinone does not significantly alter IL-1β-induced cytokine production in synovial cells [1], Dazonone or Quazinone can be employed as a highly specific negative control. This is critical when studying the effects of PDE4 inhibitors like Rolipram, as it allows researchers to confidently attribute observed changes in cytokine profiles to PDE4 modulation rather than a general PDE inhibition effect [1].

Quote Request

Request a Quote for Dazonone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.